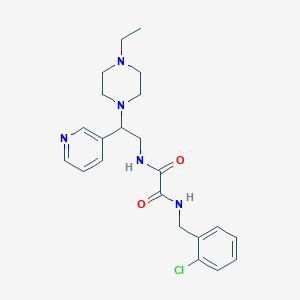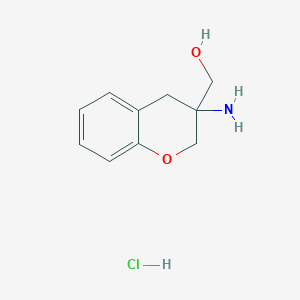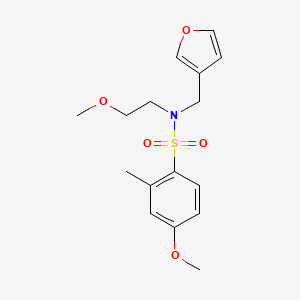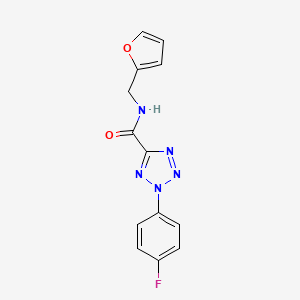
Ethyl 2-(6-nitropyridin-3-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(6-nitropyridin-3-yl)acetate is a chemical compound with the CAS Number: 415912-99-1 . It has a molecular weight of 210.19 and its IUPAC name is ethyl 2-(6-nitropyridin-3-yl)acetate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 2-(6-nitropyridin-3-yl)acetate is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 2-(6-nitropyridin-3-yl)acetate is a solid compound . It has a molecular weight of 210.19 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Ethyl 2-(6-nitropyridin-3-yl)acetate is utilized in chemical synthesis and structural analysis. A study demonstrated the synthesis of a related compound, Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate, via aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation. The synthesized compound's structure was determined using NMR, IR, and mass spectral data, illustrating the compound's utility in advanced organic synthesis and structural elucidation (Choi & Kim, 2017).
Marine Biology and Natural Products
In marine biology, compounds related to Ethyl 2-(6-nitropyridin-3-yl)acetate have been isolated from marine fungi. For instance, continuous research on the ethyl acetate extract of Penicillium sp. led to the purification and structure elucidation of novel compounds, underscoring the role of such derivatives in exploring marine natural products (Wu et al., 2010).
Photophysical Properties
The photophysical properties of similar compounds have been extensively studied. For example, the excited electronic states of 2-ethylamino-(3 or 5-methyl)-4-nitropyridine, a structurally related compound, have been analyzed in various states and temperatures, highlighting the potential of Ethyl 2-(6-nitropyridin-3-yl)acetate analogs in photophysical research (Lorenc et al., 2002).
Solubility and Thermodynamics
The solubility and thermodynamics of structurally related compounds in different solvents have been explored. This includes measuring the solubility of 3-hydroxy-2-nitropyridine in various solvents, providing insights relevant to the solubility behavior of Ethyl 2-(6-nitropyridin-3-yl)acetate in different solvent systems (Li et al., 2019).
Synthesis of Novel Derivatives
Ethyl 2-(6-nitropyridin-3-yl)acetate serves as a precursor in the synthesis of novel derivatives. Research has demonstrated the synthesis of new compounds by reacting similar structures with different reagents, expanding the range of derivable compounds for various applications (Turgunalieva et al., 2023).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for research on Ethyl 2-(6-nitropyridin-3-yl)acetate are not available in the retrieved data, nitropyridines are a class of compounds that have been extensively studied due to their wide range of applications in pharmaceuticals and agrochemicals . Therefore, future research could potentially explore new synthetic methods, applications, and safety profiles of this compound.
Eigenschaften
IUPAC Name |
ethyl 2-(6-nitropyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOALZZOBHQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-nitropyridin-3-yl)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2833495.png)

![ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2833498.png)


![8-Azadispiro[3.1.36.14]decane](/img/structure/B2833502.png)
![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833505.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)



